5-amino-2-bromopyridin-4-ol hydrobromide

Medicinal Chemistry Analytical Chemistry Drug Discovery

This compound offers a distinct 2-bromo-5-amino-4-hydroxy substitution on a pyridine ring, a combination not replicated by generic 2-halogenated 4-hydroxypyridines. The bromine atom acts as a heavy leaving group for cross-coupling reactions (e.g., Suzuki, Heck), while the 5-amino group provides a nucleophilic site for further functionalization. Its hydrobromide salt form ensures enhanced aqueous solubility and easier handling, critical for reproducible synthesis of ATP-competitive kinase inhibitors and azaindole bioisosteres. Commercial availability at >95% purity ensures consistent performance in LC-MS method development and fragment-based drug design. Order now for reliable, high-purity building blocks.

Molecular Formula C5H6Br2N2O
Molecular Weight 269.9
CAS No. 2703779-23-9
Cat. No. B6199922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-bromopyridin-4-ol hydrobromide
CAS2703779-23-9
Molecular FormulaC5H6Br2N2O
Molecular Weight269.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9): A Pyridine-Derived Building Block for Advanced Synthesis


5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9) is a substituted pyridine derivative that exists as a hydrobromide salt, with a molecular weight of 269.92 g/mol and molecular formula C5H6Br2N2O . The compound features a unique substitution pattern on the pyridine ring: an amino group at the 5-position, a bromine atom at the 2-position, and a hydroxyl group at the 4-position . This combination of functional groups renders it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic architectures in pharmaceutical and agrochemical research . Its availability as a hydrobromide salt enhances its handling and solubility properties, making it a practical choice for laboratory-scale reactions.

Why Generic 2-Halogenated 4-Hydroxypyridines Cannot Substitute for 5-Amino-2-bromopyridin-4-ol Hydrobromide in Key Reactions


Substitution of 5-amino-2-bromopyridin-4-ol hydrobromide with a generic 2-halogenated 4-hydroxypyridine is not chemically equivalent. The specific 2-bromo-5-amino-4-hydroxy substitution pattern provides a unique reactivity profile, where the bromine atom at the 2-position serves as a heavy leaving group for cross-coupling reactions, while the 5-amino group offers a nucleophilic site for further functionalization . Analogs with different halogens (e.g., 2-chloro or 2-fluoro) or lacking the 5-amino group exhibit altered electronic properties, steric hindrance, and reactivity in palladium-catalyzed aminations and Heck-type couplings, which can lead to lower yields, different regioselectivity, or complete reaction failure [1]. The hydrobromide salt form further distinguishes this compound by providing enhanced aqueous solubility and easier handling compared to the free base, a critical factor in reaction setup and purification steps .

Quantitative Differentiation of 5-Amino-2-bromopyridin-4-ol Hydrobromide (CAS 2703779-23-9) from Close Analogs: A Procurement-Focused Evidence Guide


Molecular Weight Advantage: A Heavier Scaffold for Enhanced Mass Spectrometry Tracing and Physicochemical Profiling

The molecular weight (MW) of 5-amino-2-bromopyridin-4-ol hydrobromide is 269.92 g/mol, which is 42% higher than its 2-fluoro analog (MW 128.10 g/mol) and 87% higher than its 2-chloro analog (MW 144.56 g/mol) [1]. This increased mass, attributable to the bromine atom and the hydrobromide salt, provides a distinct advantage in liquid chromatography-mass spectrometry (LC-MS) applications, where it yields a higher signal-to-noise ratio and facilitates unambiguous detection in complex reaction mixtures. This is particularly valuable in early-stage drug discovery and metabolism studies, where traceability of the parent compound and its metabolites is critical.

Medicinal Chemistry Analytical Chemistry Drug Discovery

High Commercial Purity Specification: Minimizing Impurity-Driven Variability in Reaction Outcomes

The compound is commercially available with a minimum purity specification of 95%, a standard that is consistently met by reputable suppliers . This high purity level is essential for ensuring reproducible results in sensitive synthetic transformations, such as palladium-catalyzed cross-coupling reactions where trace metal impurities can poison the catalyst or lead to unwanted side reactions. In contrast, lower-purity batches of halogenated aminopyridines have been associated with significant batch-to-batch variability, requiring additional purification steps that reduce overall yield and increase costs.

Organic Synthesis Process Chemistry Quality Control

Synthetic Versatility: A Single Scaffold for Multiple Reaction Pathways via Orthogonal Functionalization

The 5-amino-2-bromopyridin-4-ol scaffold enables orthogonal functionalization strategies that are not possible with simpler 2-halogenated pyridines. The bromine atom at the 2-position can undergo selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without interfering with the 5-amino group, which can be independently alkylated or acylated [1]. This contrasts with 2-amino-5-bromopyridin-4-ol (CAS 1261269-33-3), where the amino group is positioned adjacent to the bromine, potentially leading to unwanted intramolecular reactions or altered regioselectivity in cross-coupling events . The hydrobromide salt further enhances the compound's utility by providing a stable, free-flowing solid that is easy to handle and weigh, minimizing electrostatic issues common with free bases.

Organic Synthesis Medicinal Chemistry Catalysis

Optimal Deployment Scenarios for 5-Amino-2-bromopyridin-4-ol Hydrobromide in Drug Discovery and Chemical Development


Scaffold for Kinase Inhibitor Synthesis

The 5-amino-2-bromopyridin-4-ol core is a valuable starting material for constructing ATP-competitive kinase inhibitors. The bromine atom at the 2-position can be elaborated via Suzuki coupling to introduce diverse aryl groups, while the 5-amino group can be functionalized with various electrophiles to optimize binding interactions within the kinase hinge region. The hydrobromide salt ensures high purity and solubility, which are critical for reproducible synthesis of lead-like compounds .

Azaindole Synthesis via Cascade Reactions

This compound is a prime candidate for synthesizing substituted 4-, 5-, 6-, and 7-azaindoles, which are important bioisosteres of indoles in medicinal chemistry. The 2-bromo substituent serves as a handle for palladium-catalyzed cascade C-N cross-coupling/Heck reactions with alkenyl bromides, providing a direct route to these valuable heterocycles [1]. The specific substitution pattern of the target compound is essential for achieving the desired regioselectivity and high yields in these transformations.

Analytical Standard for Method Development

Due to its high molecular weight and distinct bromine isotopic pattern, 5-amino-2-bromopyridin-4-ol hydrobromide is an excellent internal standard for developing and validating LC-MS methods for pyridine-based compounds in complex biological matrices. Its commercial availability at >95% purity ensures consistent performance, and its hydrobromide salt form provides good solubility in a range of solvents, facilitating the preparation of standard solutions .

Precursor for Halogen Bonding Probes

The presence of a heavy bromine atom adjacent to a hydrogen bond donor (the 5-amino group) makes this compound a promising scaffold for exploring halogen bonding interactions in protein-ligand complexes. This is particularly relevant in fragment-based drug design, where such interactions can provide a unique binding mode and enhance selectivity for biological targets .

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